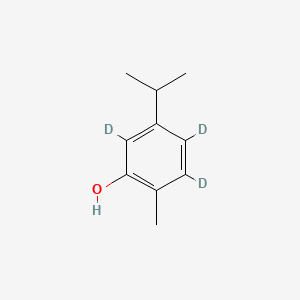
Carvacrol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvacrol-d3 is a deuterated form of carvacrol, a monoterpenic phenol found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its distinctive warm, pungent odor and is a major component of oregano oil. The deuterated form, this compound, is used in scientific research to study the metabolic and pharmacokinetic properties of carvacrol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvacrol-d3 can be synthesized through the deuteration of carvacrol. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for research applications.
Chemical Reactions Analysis
Types of Reactions: Carvacrol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form carvacrol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carvacrol quinone-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Carvacrol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to understand the biotransformation of carvacrol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Carvacrol-d3 is similar to that of carvacrol. It exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Carvacrol-d3 can be compared with other similar compounds such as thymol, eugenol, and menthol:
Thymol: Similar structure and antimicrobial properties but differs in the position of the hydroxyl group.
Eugenol: Contains a methoxy group instead of an isopropyl group, leading to different pharmacological effects.
Menthol: A cyclic monoterpene with a different functional group, primarily used for its cooling sensation.
This compound is unique due to its deuterated nature, which allows for more precise studies in various scientific fields.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |
InChI Key |
RECUKUPTGUEGMW-WVALGTIDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















